molecular formula C17H15ClN2O6S2 B2969598 Methyl 6-(((5-chlorothiophen-2-yl)sulfonyl)methyl)-4-(4-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 931700-64-0

Methyl 6-(((5-chlorothiophen-2-yl)sulfonyl)methyl)-4-(4-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No. B2969598
CAS RN: 931700-64-0
M. Wt: 442.89
InChI Key: VMKUDJZUZGRRFO-UHFFFAOYSA-N
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Description

Methyl 6-(((5-chlorothiophen-2-yl)sulfonyl)methyl)-4-(4-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C17H15ClN2O6S2 and its molecular weight is 442.89. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Ionic Liquid-Promoted Synthesis : A notable study reported the synthesis of novel derivatives through an ionic liquid-promoted method, which is environmentally friendly and offers a rapid and convenient synthesis process. These derivatives were evaluated for their in vitro antifungal and antibacterial activity, with some compounds showing potent antibacterial properties and others displaying comparable antifungal activity to standard drugs. The study also explored the mode of action of these compounds through enzyme assay and docking studies, suggesting good oral drug-like properties for further development as oral drug candidates (Tiwari et al., 2018).

  • Antimicrobial Evaluation : Another study focused on the synthesis and antimicrobial evaluation of novel 2-(Hydroxyimino)-dihydropyrimidine-5-carboxylic acids, showcasing significant antibacterial and promising antifungal activities. The method highlighted for the synthesis of these compounds emphasized excellent yields, short reaction time, and operational simplicity, suggesting potential for pharmaceutical applications (Shastri, 2019).

Potential Pharmaceutical Applications

  • Anticancer Evaluation : Research into 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters has shown promising antimicrobial and anticancer potential. One compound was found to be almost equipotent to norfloxacin against Escherichia coli, while another exhibited more potent anticancer activity than the standard drug 5-fluorouracil against a colon cancer cell line. These findings underscore the therapeutic potential of derivatives related to the specified chemical compound (Sharma et al., 2012).

properties

IUPAC Name

methyl 6-[(5-chlorothiophen-2-yl)sulfonylmethyl]-4-(4-hydroxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O6S2/c1-26-16(22)14-11(8-28(24,25)13-7-6-12(18)27-13)19-17(23)20-15(14)9-2-4-10(21)5-3-9/h2-7,15,21H,8H2,1H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKUDJZUZGRRFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)O)CS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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